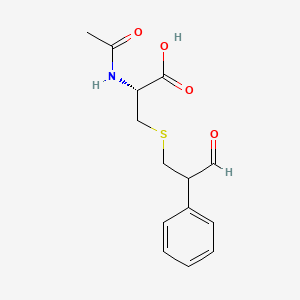
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a phenylpropyl group, and a cysteine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine typically involves the following steps:
Addition of Phenylpropyl Group: This step involves the addition of the phenylpropyl group to the cysteine backbone through a series of reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The acetyl or phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and phenylpropyl groups may play a role in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is unique due to the presence of both the acetyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other cysteine derivatives.
Propiedades
Número CAS |
188907-27-9 |
|---|---|
Fórmula molecular |
C14H17NO4S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-oxo-2-phenylpropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10(17)15-13(14(18)19)9-20-8-12(7-16)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3,(H,15,17)(H,18,19)/t12?,13-/m0/s1 |
Clave InChI |
QZSMQRWADSCTDY-ABLWVSNPSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(C=O)C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(C=O)C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
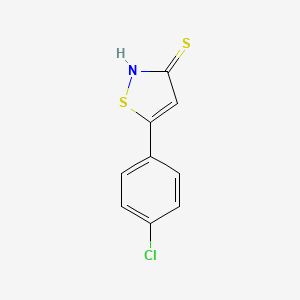
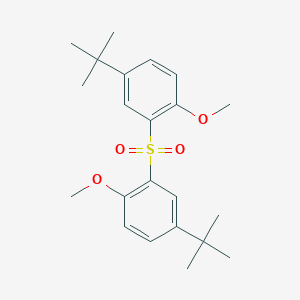
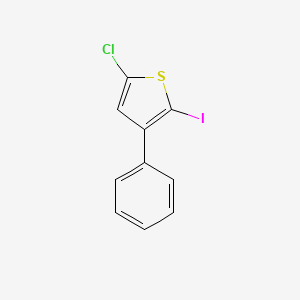
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
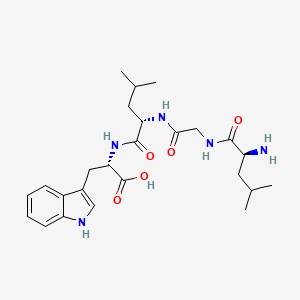
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
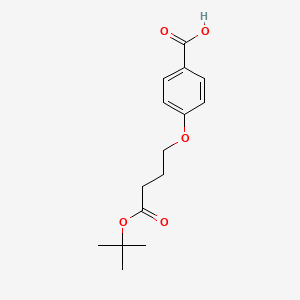
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
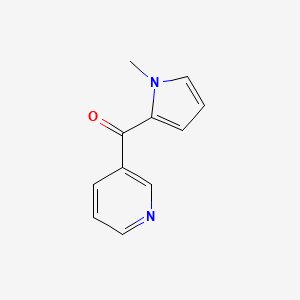
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
